3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Overview
Description
3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core structure, which is fused with an indole moiety. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the indole ring further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the quinazolinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, temperature control, and reaction time are critical parameters that are finely tuned to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases by competing with ATP for binding, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4(3H)-quinazolinone: Lacks the indole moiety but shares the quinazolinone core structure.
1-methyl-2-oxo-2,3-dihydro-1H-indole-3-acetic acid: Contains the indole moiety but differs in the functional groups attached to the indole ring.
3-methyl-2-oxo-2,3-dihydro-1H-indole-3-acetate: Similar indole structure but with different substituents.
Uniqueness
The uniqueness of 3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one lies in its combined quinazolinone and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-methyl-2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-16-10-6-4-7-12(16)14(19(21)24)11-17-20-15-9-5-3-8-13(15)18(23)22(17)2/h3-10,14H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBLBSYMCXNOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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